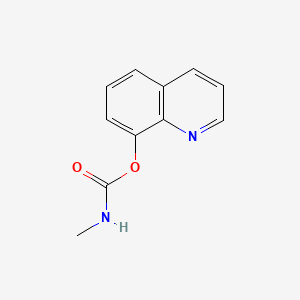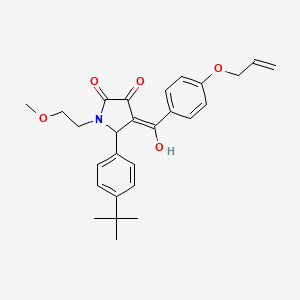
(2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1,3-benzotiazol-2-il)-3-(5-metilfurano-2-il)prop-2-enonitrilo es un compuesto orgánico que presenta un anillo de benzotiazol y un anillo de furano unidos por un enlace propenonitrilo. Los compuestos con tales estructuras a menudo se estudian por sus posibles actividades biológicas y aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-(1,3-benzotiazol-2-il)-3-(5-metilfurano-2-il)prop-2-enonitrilo generalmente implica los siguientes pasos:
Formación del anillo de benzotiazol: Esto se puede lograr mediante la ciclización de o-aminotiofenol con disulfuro de carbono y un haluro apropiado.
Formación del anillo de furano: El anillo de furano se puede sintetizar a través de la síntesis de Paal-Knorr, que implica la ciclización de compuestos 1,4-dicarbonílicos.
Reacción de acoplamiento: Los anillos de benzotiazol y furano luego se acoplan a través de un enlace propenonitrilo utilizando una reacción de condensación de Knoevenagel, que implica la reacción de un aldehído con un nitrilo en presencia de una base.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo involucran rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano, lo que lleva a la formación de furanonas.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo nitrilo, convirtiéndolo en una amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3).
Principales productos
Oxidación: Furanonas y otros derivados oxidados.
Reducción: Aminas y otros derivados reducidos.
Sustitución: Varios derivados de benzotiazol sustituidos.
Aplicaciones Científicas De Investigación
Química
Síntesis de compuestos novedosos:
Biología
Actividad biológica: Los compuestos con anillos de benzotiazol y furano a menudo se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina
Desarrollo de fármacos: El compuesto se puede explorar por su potencial como compuesto líder en el desarrollo de fármacos, particularmente para enfermedades en las que los derivados de benzotiazol y furano han demostrado eficacia.
Industria
Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-(1,3-benzotiazol-2-il)-3-(5-metilfurano-2-il)prop-2-enonitrilo dependería de su aplicación específica. Por ejemplo, si exhibe actividad antimicrobiana, puede interactuar con las membranas celulares bacterianas o las enzimas, interrumpiendo su función. Si tiene propiedades anticancerígenas, puede interferir con las vías de señalización celular o inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-2-(1,3-benzotiazol-2-il)-3-fenilprop-2-enonitrilo: Estructura similar pero con un anillo fenilo en lugar de un anillo de furano.
(2E)-2-(1,3-benzotiazol-2-il)-3-(2-tienil)prop-2-enonitrilo: Estructura similar pero con un anillo de tiofeno en lugar de un anillo de furano.
Singularidad
La presencia del anillo de furano en (2E)-2-(1,3-benzotiazol-2-il)-3-(5-metilfurano-2-il)prop-2-enonitrilo puede conferir propiedades únicas, como una mayor reactividad o una actividad biológica específica, en comparación con sus análogos con diferentes anillos aromáticos.
Propiedades
Fórmula molecular |
C15H10N2OS |
|---|---|
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2OS/c1-10-6-7-12(18-10)8-11(9-16)15-17-13-4-2-3-5-14(13)19-15/h2-8H,1H3/b11-8+ |
Clave InChI |
LKXSSWLLZJRRPD-DHZHZOJOSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC1=CC=C(O1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)
![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)



![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
